N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
This compound features a complex tricyclic core with a thiadiazatriazatricyclo framework, substituted at the 4-position with a sulfanylacetamide moiety. The aryl groups—3-ethylphenyl and 3-methylphenyl—introduce steric and electronic variations that influence its physicochemical properties, such as solubility and binding affinity. Its synthesis likely involves coupling sulfamoyl chloride derivatives with substituted amines, as seen in analogous protocols for acetamide-containing compounds .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S2/c1-3-20-9-7-11-22(15-20)30-26(33)18-36-28-29-16-25-27(31-28)23-12-4-5-13-24(23)32(37(25,34)35)17-21-10-6-8-19(2)14-21/h4-16H,3,17-18H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILAPCCOEONASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves multiple steps, starting with the preparation of the core triazatricyclo structure This is typically achieved through a series of cyclization reactions under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations in the Aryl Groups
Key analogs differ in aryl substituents, which critically modulate biological activity:
Key Observations :
- The methoxy substituent in ’s compound improves solubility and metabolic stability, a feature absent in the target compound .
Core Modifications
The tricyclic thiadiazatriazatricyclo framework is conserved across analogs, but minor variations (e.g., hydroxymethyl in ) alter hydrogen-bonding capacity and target selectivity. The target compound’s 8,8-dioxo moiety likely enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .
Bioactivity and Pharmacological Implications
Similarity Indexing and Clustering
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shares ~60–70% structural similarity with its analogs, suggesting overlapping bioactivity profiles. For example:
- The 4-chlorophenyl analog () may exhibit antiproliferative activity akin to sulfonamide derivatives targeting carbonic anhydrases .
- Compounds with methoxy groups () often show enhanced binding to G-protein-coupled receptors due to improved π-π stacking .
Target Interactions
Hierarchical clustering of bioactivity profiles () indicates that the target compound’s sulfanylacetamide moiety correlates with kinase inhibition, similar to known sulfhydryl-modifying drugs. Its 3-ethylphenyl group may confer selectivity toward hydrophobic binding pockets, distinguishing it from the 4-chlorophenyl analog’s preference for polar residues .
Graph-Based Comparison
Graph-theoretical methods () highlight critical differences in the tricyclic core’s connectivity compared to ’s 2-oxa-4,6,13-triazatricyclo variant. These differences impact 3D conformation and docking poses, as validated by pharmacophore modeling ().
Biological Activity
N-(3-ethylphenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with a unique tricyclic structure that has garnered interest in various fields of scientific research due to its potential biological activities.
Molecular Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 530.66 g/mol. Its structural complexity arises from the presence of multiple functional groups that enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazine derivative structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that thiazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential metabolic processes.
Anticancer Potential
There is emerging evidence suggesting that compounds like this compound may exhibit anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar thiazine derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potent antimicrobial activity.
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that derivatives similar to this compound exhibited dose-dependent cytotoxic effects.
Research Findings
| Study | Findings | |
|---|---|---|
| Antimicrobial Activity | Significant inhibition against E. coli and S. aureus | Suggests potential as an antimicrobial agent |
| Cytotoxicity Assay | Induced apoptosis in MCF-7 breast cancer cells | Indicates potential for anticancer therapy |
| Mechanistic Study | Interaction with protein targets involved in cell signaling | Supports further investigation into therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
